Ruzinurad

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Ruzinurad is a highly selective and potent inhibitor against uric acid transporter 1 (URAT1) . URAT1 is a major urate reabsorption transporter in the kidney . It plays a crucial role in maintaining the balance of uric acid in the body by regulating its reabsorption in the kidneys .

Mode of Action

This compound works by inhibiting the action of URAT1 . By blocking this transporter, this compound prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid through urine . This results in a decrease in the serum uric acid (sUA) levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, this compound disrupts this pathway, leading to increased uric acid excretion and decreased sUA levels .

Pharmacokinetics

It is known that this compound is administered orally

Result of Action

The primary result of this compound’s action is a significant reduction in sUA levels . In clinical studies, this compound has shown a robust sUA lowering effect in patients with hyperuricemia . This can help in the management of conditions like gout and hyperuricemia, where elevated sUA levels are a major concern .

Action Environment

It is worth noting that the effectiveness of this compound can be influenced by factors such as the patient’s kidney function, as urat1 is a major urate reabsorption transporter in the kidney .

Analyse Biochimique

Biochemical Properties

Ruzinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1), a major urate reabsorption transporter in the kidney . By blocking URAT1, this compound reduces the reabsorption of uric acid, leading to increased excretion of uric acid in the urine and a subsequent decrease in serum uric acid levels . This interaction is highly specific, as this compound binds to the active site of URAT1, preventing the transporter from functioning properly .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In renal cells, this compound inhibits the reabsorption of uric acid, leading to increased uric acid excretion . This effect is particularly beneficial in patients with hyperuricemia and gout, as it helps to lower serum uric acid levels and reduce the risk of gout flares . Additionally, this compound has been observed to influence cell signaling pathways related to uric acid metabolism, further enhancing its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of uric acid transporter 1 (URAT1) . By occupying this site, this compound prevents URAT1 from reabsorbing uric acid from the renal tubules, leading to increased uric acid excretion . This inhibition is highly specific and potent, making this compound an effective agent in reducing serum uric acid levels . Additionally, this compound may also influence gene expression related to uric acid metabolism, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation . Long-term studies have demonstrated that this compound continues to effectively lower serum uric acid levels without significant loss of potency . Additionally, in vitro and in vivo studies have shown that this compound has sustained effects on cellular function, particularly in reducing uric acid reabsorption in renal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound are effective in reducing serum uric acid levels, while higher doses result in more pronounced effects . At very high doses, this compound may exhibit toxic or adverse effects, including renal toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to uric acid metabolism. By inhibiting uric acid transporter 1 (URAT1), this compound reduces the reabsorption of uric acid in the kidneys, leading to increased uric acid excretion . This effect is mediated by the interaction of this compound with URAT1, which is a key enzyme in the uric acid reabsorption pathway . Additionally, this compound may influence other metabolic pathways related to uric acid synthesis and degradation, further contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In renal cells, this compound is taken up by transporters that facilitate its accumulation in the renal tubules, where it exerts its inhibitory effects on uric acid transporter 1 (URAT1) . This targeted distribution ensures that this compound effectively reduces uric acid reabsorption in the kidneys, leading to increased uric acid excretion .

Subcellular Localization

The subcellular localization of this compound is primarily in the renal tubules, where it interacts with uric acid transporter 1 (URAT1) . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the renal tubules . By localizing to this specific compartment, this compound effectively inhibits URAT1 and reduces uric acid reabsorption, leading to increased uric acid excretion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

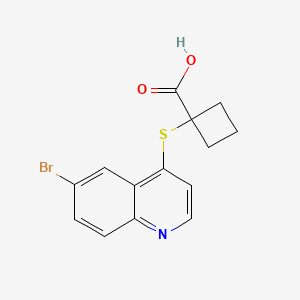

La synthèse de Ruzinurad implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le 6-bromoquinoléine-4-thiol. Cet intermédiaire est ensuite mis en réaction avec l'acide cyclobutanecarboxylique dans des conditions spécifiques pour former le produit final . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylformamide et de catalyseurs comme la triéthylamine .

Méthodes de production industrielle

La production industrielle de this compound suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut rendement et de procédés en continu pour assurer une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions

Ruzinurad subit diverses réactions chimiques, notamment :

Oxydation : This compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés thiols correspondants.

Substitution : This compound peut subir des réactions de substitution, en particulier au niveau de l'atome de brome, pour former divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en inhibant le transporteur d'urate 1 (URAT1) dans les reins . URAT1 est responsable de la réabsorption de l'acide urique de l'urine vers la circulation sanguine . En bloquant URAT1, this compound réduit la réabsorption de l'acide urique, ce qui conduit à une augmentation de l'excrétion de l'acide urique dans l'urine et une diminution consécutive des taux d'acide urique sérique .

Applications De Recherche Scientifique

Ruzinurad has several scientific research applications:

Comparaison Avec Des Composés Similaires

Composés similaires

Lesinurad : Un autre inhibiteur d'URAT1 utilisé pour le traitement de l'hyperuricémie et de la goutte.

Fébuxostat : Un inhibiteur de la xanthine oxydase qui réduit la production d'acide urique.

Unicité de Ruzinurad

This compound est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur d'URAT1 . Contrairement aux autres thérapies hypo-uricémiantes, this compound cible spécifiquement le transporteur d'urate, ce qui le rend très efficace pour réduire les taux d'acide urique sérique avec potentiellement moins d'effets secondaires .

Propriétés

IUPAC Name |

1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBWIYLNOBYNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638327-48-6 | |

| Record name | Ruzinurad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUZINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 8-(chloromethyl)-4-hydroxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3181907.png)

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)

![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)